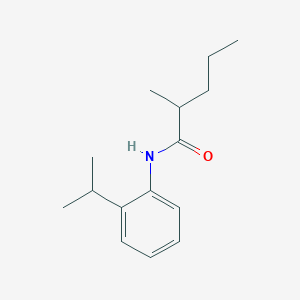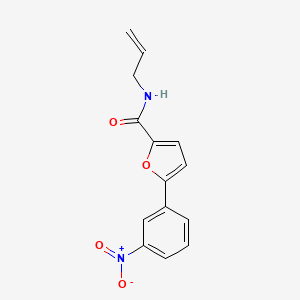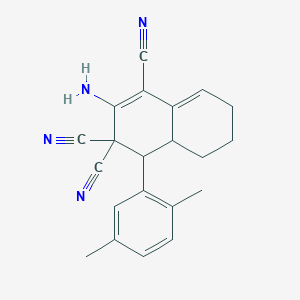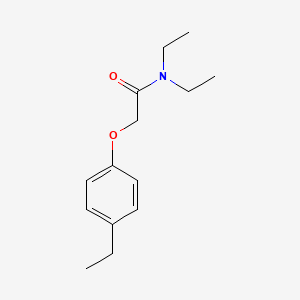
N-(2-isopropylphenyl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-methylpentanamide, also known as Modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to improve cognitive function and alertness. It was first approved by the FDA in 1998 for the treatment of narcolepsy, a sleep disorder that causes excessive daytime sleepiness. Since then, it has been used for other off-label purposes such as treating attention deficit hyperactivity disorder (ADHD), depression, and fatigue.
Mecanismo De Acción
N-(2-isopropylphenyl)-2-methylpentanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, a neurotransmitter that is involved in regulating sleep and wakefulness. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methylpentanamide has been shown to have a variety of biochemical and physiological effects. It increases wakefulness and alertness, reduces fatigue, and improves cognitive function. It also increases heart rate and blood pressure, although these effects are generally mild and not considered clinically significant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)-2-methylpentanamide has several advantages for use in lab experiments. It is a potent and selective wakefulness-promoting agent that can be administered orally. It has a long half-life, which allows for sustained effects over several hours. However, there are also limitations to its use. It can be expensive, and its effects may vary depending on individual factors such as age, sex, and genetics.
Direcciones Futuras
There are several potential future directions for research on N-(2-isopropylphenyl)-2-methylpentanamide. One area of interest is its use in treating various medical conditions such as ADHD, depression, and fatigue. Another area of research is its potential use as a cognitive enhancer in healthy individuals. Additionally, there is interest in developing new formulations of N-(2-isopropylphenyl)-2-methylpentanamide that have improved pharmacokinetic properties or alternative routes of administration. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of N-(2-isopropylphenyl)-2-methylpentanamide.
Métodos De Síntesis
N-(2-isopropylphenyl)-2-methylpentanamide is synthesized from benzhydryl sulfinylacetamide, which is reacted with thionyl chloride to form benzhydryl sulfinyl chloride. This compound is then reacted with 2-methylpentanamine to form N-(2-isopropylphenyl)-2-methylpentanamide. The synthesis process involves multiple steps and requires specific reagents and conditions to ensure purity and yield.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-methylpentanamide has been extensively studied for its effects on cognitive function and alertness. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with cognitive impairments. It has also been studied for its potential use in treating various medical conditions such as ADHD, depression, and fatigue.
Propiedades
IUPAC Name |
2-methyl-N-(2-propan-2-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-8-12(4)15(17)16-14-10-7-6-9-13(14)11(2)3/h6-7,9-12H,5,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGTYRPIJCRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195856.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)

![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)